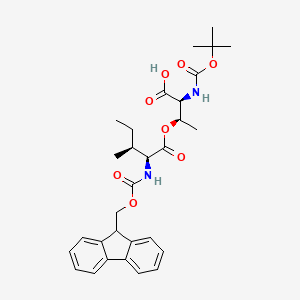

Boc-Thr(Ile-Fmoc)-OH

Descripción

BenchChem offers high-quality Boc-Thr(Ile-Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Thr(Ile-Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,3R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t17-,18+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXQNNYVNXVLDP-MSFWWKAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116061 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944283-27-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944283-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Synthesis of Complex Peptides

An In-depth Technical Guide to the Physicochemical Properties of Boc-Thr(Ile-Fmoc)-OH

In the landscape of therapeutic peptide development and complex protein synthesis, the strategic use of pre-formed, protected dipeptide building blocks is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). These reagents are instrumental in overcoming synthetic challenges, such as aggregation and difficult coupling reactions, that are often encountered during the assembly of hydrophobic or sterically hindered sequences. This guide provides a comprehensive technical overview of the physicochemical properties of Boc-Thr(Ile-Fmoc)-OH , a specialized dipeptide derivative.

The orthogonal protection scheme of this molecule—a tert-butyloxycarbonyl (Boc) group on the N-terminus of Threonine and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain-linked Isoleucine—offers unique synthetic advantages. However, specific experimental data for this compound is not extensively published. Therefore, this document serves as both a repository of inferred knowledge, based on analogous structures, and a practical guide to the essential experimental protocols required to fully characterize this reagent in a research and development setting.

Molecular Structure and Core Attributes

The foundational step in understanding any chemical reagent is a thorough analysis of its structure and fundamental properties.

Chemical Structure

Boc-Thr(Ile-Fmoc)-OH is a derivative where the amino group of an Isoleucine residue is protected with an Fmoc group, and this entire moiety is ester-linked to the hydroxyl side chain of an N-terminally Boc-protected Threonine. This structure is designed for specific applications in stepwise peptide synthesis.

Caption: Chemical Structure of Boc-Thr(Ile-Fmoc)-OH.

Physicochemical Data Summary

The following table summarizes the calculated and inferred physicochemical properties. It is imperative to note that properties such as melting point and optical rotation must be determined empirically for each batch to ensure quality and consistency.

| Property | Value | Source / Method |

| Molecular Formula | C₃₅H₄₆N₂O₉ | Calculation |

| Molecular Weight | 654.75 g/mol | Calculation |

| Appearance | White to off-white solid | Inferred from similar protected amino acid derivatives |

| Stereochemistry | Contains four chiral centers | Structural Analysis |

| Storage Temperature | 2-8°C | Recommendation for similar compounds[1][2] |

Solubility Profile: A Critical Parameter for Synthesis

The solubility of a protected amino acid derivative is paramount for achieving efficient coupling during SPPS.[3] Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.[3]

Expected Solubility

Based on its constituent parts, Boc-Thr(Ile-Fmoc)-OH is expected to be a highly hydrophobic molecule. The bulky, nonpolar Boc and Fmoc groups contribute significantly to this characteristic.

-

High Solubility: Expected in polar aprotic solvents commonly used in SPPS, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). One source indicates that Fmoc-Thr(tBu)-OH is clearly soluble in DMF at 0.5 M.[3]

-

Moderate to Low Solubility: Expected in less polar solvents like Dichloromethane (DCM).

-

Insoluble: Expected in water and nonpolar hydrocarbon solvents.

Experimental Protocol for Solubility Determination

This protocol provides a reliable method for quantitatively assessing the solubility of the title compound in various solvents.

Objective: To determine the solubility of Boc-Thr(Ile-Fmoc)-OH in mg/mL in a given solvent at a specified temperature (e.g., 25°C).

Materials:

-

Boc-Thr(Ile-Fmoc)-OH

-

Analytical balance

-

Vortex mixer and/or ultrasonic bath

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC-UV system

-

Class A volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Solvents to be tested (e.g., DMF, NMP, DCM, DMSO)

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of Boc-Thr(Ile-Fmoc)-OH (e.g., 50-100 mg) to a known volume of the test solvent (e.g., 1.0 mL) in a sealed vial. The solid should be in excess to ensure saturation. b. Equilibrate the suspension at a constant temperature (25°C) in a shaker for a minimum of 24 hours to ensure equilibrium is reached. c. Use of an ultrasonic bath for short periods can aid in breaking up agglomerates.[4][5]

-

Sample Clarification: a. Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. b. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: a. Prepare a stock solution of Boc-Thr(Ile-Fmoc)-OH of a known concentration in a suitable solvent (e.g., DMF). b. Create a series of calibration standards by diluting the stock solution. c. Analyze the filtered supernatant and the calibration standards by a validated HPLC-UV method. d. Construct a calibration curve by plotting the peak area against concentration. e. Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility.

Caption: Workflow for Experimental Solubility Determination.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to validate the identity, purity, and integrity of the dipeptide building block before its use in synthesis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of protected amino acids.

Principle: The compound is separated from impurities based on its hydrophobicity. The Fmoc group provides a strong chromophore, allowing for sensitive detection by UV absorbance.

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be 30-90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in DMF or a mixture of Acetonitrile/Water.

-

Analysis: Inject 5-10 µL and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Caption: HPLC Purity Analysis Workflow.

Structural Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound, providing definitive evidence of its identity.

Protocol:

-

Technique: Electrospray Ionization (ESI) is most common for this type of molecule.

-

Sample Preparation: Prepare a dilute solution (10-100 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol.

-

Analysis: Infuse the sample into the ESI source. Acquire spectra in both positive and negative ion modes.

-

Expected Ions:

-

Positive Mode: [M+H]⁺, [M+Na]⁺, [M+K]⁺

-

Negative Mode: [M-H]⁻, [M+TFA]⁻ (if TFA is present)

-

For Boc-Thr(Ile-Fmoc)-OH (MW = 654.75), the expected [M+H]⁺ ion would be at m/z 655.76.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the connectivity of atoms and the presence of key functional groups.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated DMSO (DMSO-d₆).

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals:

-

Fmoc Group: A complex series of aromatic protons between ~7.3 and 7.8 ppm, and signals for the CH and CH₂ protons of the fluorenyl moiety around 4.2-4.5 ppm.

-

Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group at ~1.4 ppm.

-

Amino Acid Residues: Distinct signals for the α-protons, β-protons, and side-chain protons of both Threonine and Isoleucine.

-

Amide and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.

-

Safety and Handling

As a fine chemical, Boc-Thr(Ile-Fmoc)-OH should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, general precautions based on similar compounds should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[2]

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[1][2]

-

First Aid: In case of contact, wash the affected area thoroughly with water. If inhaled, move to fresh air.

Conclusion

Boc-Thr(Ile-Fmoc)-OH represents a highly specialized and valuable tool for advanced peptide synthesis. While specific published data on its physicochemical properties are scarce, a comprehensive understanding can be built upon the known characteristics of its constituent protected amino acids and analogous dipeptide structures. The true measure of this reagent's utility lies in its empirical characterization. The protocols detailed in this guide provide a robust framework for researchers to validate the quality, purity, and structural integrity of Boc-Thr(Ile-Fmoc)-OH, ensuring its successful application in the synthesis of target peptides and contributing to the advancement of drug discovery and development.

References

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. Fmoc-Thr(But)-OH – Threonine derivative utilized in peptide synthesis. [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

AAPPTec. Boc-Thr(Fmoc-Gly)-OH [944283-25-4]. [Link]

-

Digital CSIC. Supporting Information. [Link]

-

Hindawi. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

-

AAPPTec. Fmoc-Thr(tBu)-OH [71989-35-0]. [Link]

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

-

AAPPTec. Boc-Thr(Fmoc-Val)-OH [887707-95-1]. [Link]

Sources

Boc-Thr(Ile-Fmoc)-OH molecular weight and formula

An In-Depth Technical Guide to Boc-Thr(Ile-Fmoc)-OH: A Pseudoproline Dipeptide for Advanced Peptide Synthesis

Introduction

In the field of synthetic peptide chemistry, particularly in drug discovery and development, the synthesis of long or sterically hindered peptides is often hampered by aggregation of the growing peptide chain. This phenomenon, driven by intermolecular hydrogen bonding and the formation of secondary structures like β-sheets on the solid-phase support, leads to incomplete coupling reactions, failed sequences, and consequently, low yields and purities of the target molecule. Boc-Thr(Ile-Fmoc)-OH is a rationally designed pseudoproline dipeptide, a class of building blocks developed to overcome these challenges.[1][2] By introducing a temporary and reversible "kink" into the peptide backbone, this reagent disrupts aggregation, enhances solvation, and significantly improves the efficiency and fidelity of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][3] This guide provides a comprehensive overview of its properties, mechanism, application, and analytical characterization for researchers and scientists in peptide synthesis.

Core Physicochemical Properties

Boc-Thr(Ile-Fmoc)-OH is a dipeptide derivative where the N-terminus of Threonine is protected by a tert-butyloxycarbonyl (Boc) group, and it is ester-linked to the C-terminus of an N-terminally fluorenylmethoxycarbonyl (Fmoc) protected Isoleucine. The key innovation lies in the implicit cyclized structure formed between the Threonine backbone and its side chain, which is characteristic of pseudoproline dipeptides.

| Property | Value | Source |

| Chemical Formula | C₃₀H₃₈N₂O₈ | [4] |

| Molecular Weight | 554.64 g/mol | [4] |

| CAS Number | 944283-27-6 | [4] |

| Appearance | White to off-white solid | Typical |

| Purity (HPLC) | ≥98% | [4] |

| Storage Temperature | -10°C or below | [4] |

The Scientific Rationale: Mechanism of Action

The primary function of a pseudoproline dipeptide is to act as a structure-disrupting element during SPPS.[1] The underlying mechanism is grounded in conformational chemistry.

The Problem: On-Resin Aggregation During SPPS, as the peptide chain elongates, it can fold and form intermolecular hydrogen bonds with neighboring chains, leading to the formation of insoluble aggregates. This physically blocks the N-terminal amine, preventing the next amino acid from coupling efficiently.

The Solution: A Reversible Backbone "Kink" Boc-Thr(Ile-Fmoc)-OH is not a linear dipeptide in its functional form. The Threonine residue is part of an oxazolidine ring system, which is a proline-like structure—hence the name "pseudoproline".

-

Conformational Disruption : This oxazolidine ring introduces a rigid kink in the peptide backbone, similar to that caused by a natural proline residue.[3][5]

-

Inhibition of Hydrogen Bonding : This kink disrupts the regular secondary structures, primarily β-sheets, that are responsible for aggregation. By breaking the hydrogen bonding patterns, the peptide chains remain better solvated and accessible for subsequent chemical reactions.[1]

-

Improved Kinetics : With the N-terminus more exposed and solvated, coupling and deprotection reactions proceed more efficiently and to completion, dramatically increasing the yield and purity of the crude peptide product.[2][3]

-

Reversibility : A critical feature of this protecting group is its lability. The pseudoproline ring is stable throughout the Fmoc-SPPS cycles but is cleanly and completely cleaved during the final trifluoroacetic acid (TFA) cleavage and deprotection step, restoring the native Threonine residue in the final peptide.[3][5]

Caption: Logical workflow comparing standard SPPS with pseudoproline-enhanced SPPS.

Synthesis and Handling

General Synthetic Route The synthesis of pseudoproline dipeptides is a specialized process. While specific process details are proprietary, the general approach involves the reaction of an N-protected Serine or Threonine derivative with an aldehyde or ketone to form the oxazolidine ring, followed by coupling to the second amino acid. A general, patented process provides a technically feasible route for large-scale manufacturing, highlighting the industrial relevance of these compounds.[6]

Expert Handling and Storage To ensure the integrity and reactivity of Boc-Thr(Ile-Fmoc)-OH, the following handling procedures are critical:

-

Storage : The compound must be stored at or below -10°C to prevent degradation.[4] It is hygroscopic and should be kept in a desiccated environment.

-

Weighing : Before use, allow the vial to warm to room temperature in a desiccator for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid, which can hydrolyze the active ester upon dissolution.

-

Solubility : The dipeptide is readily soluble in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Application Protocol: Integration into Fmoc-SPPS

Boc-Thr(Ile-Fmoc)-OH is used as a direct substitute for coupling sequential Fmoc-Ile-OH and Fmoc-Thr(tBu)-OH residues in a standard automated SPPS protocol.

Experimental Protocol This protocol assumes a 0.1 mmol synthesis scale on an automated peptide synthesizer.

-

Resin Preparation : Swell the desired solid-phase support (e.g., Rink Amide resin) in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

Dipeptide Preparation : In a separate vial, dissolve 2.0 equivalents of Boc-Thr(Ile-Fmoc)-OH (0.2 mmol, 110.9 mg) and 1.95 equivalents of a suitable activator (e.g., HBTU, 0.195 mmol, 74 mg) in DMF.

-

Activation : Add 4.0 equivalents of a tertiary base, typically N,N-diisopropylethylamine (DIEA) (0.4 mmol, 70 µL), to the dipeptide/activator solution. Allow to pre-activate for 2-5 minutes. Causality: Pre-activation converts the carboxylic acid to a more reactive species, ensuring a rapid and efficient coupling reaction once added to the resin.

-

Coupling : Add the activated dipeptide solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Note: As coupling to the pseudoproline itself can be sterically hindered, a longer coupling time is recommended to ensure the reaction goes to completion.

-

Washing : Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Capping (Optional but Recommended) : To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10 minutes.

-

Continuation of Synthesis : The N-terminal Boc group of the incorporated dipeptide is acid-labile and remains intact. The synthesis continues by deprotecting the Fmoc group of the Isoleucine residue with 20% piperidine in DMF to reveal the N-terminal amine for the next coupling cycle.

Caption: Experimental workflow for coupling Boc-Thr(Ile-Fmoc)-OH in automated SPPS.

Quality Control: Analytical Characterization

Rigorous quality control of the incoming dipeptide is essential for a successful synthesis campaign. A combination of HPLC and mass spectrometry provides a self-validating system for identity, purity, and integrity.[7]

| Technique | Parameter | Expected Result | Purpose |

| RP-HPLC | Purity | ≥98% area | Confirms purity and detects any related impurities or degradation products.[8] |

| Mass Spec (ESI-MS) | [M+H]⁺ | 555.6 ± 0.5 Da | Confirms the molecular weight and identity of the compound. |

| Mass Spec (ESI-MS) | [M+Na]⁺ | 577.6 ± 0.5 Da | Often observed sodium adduct, further confirming the mass. |

Self-Validation Principle: The high-resolution mass confirms the elemental composition, while the HPLC chromatogram validates that this mass corresponds to a single, pure species, ensuring the reagent's quality.[9][10]

Conclusion

Boc-Thr(Ile-Fmoc)-OH is a highly effective, specialized chemical tool that directly addresses one of the most significant challenges in modern peptide synthesis: on-resin aggregation. By leveraging a deep understanding of peptide conformational chemistry, this pseudoproline dipeptide provides researchers with a reliable method to improve coupling efficiencies, crude purities, and overall yields, particularly for long and "difficult" sequences.[11] Its seamless integration into standard Fmoc-SPPS protocols and the reversibility of the structural modification make it an indispensable building block for the successful synthesis of complex peptides intended for therapeutic and research applications.

References

-

Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Available at: [Link]

-

Aapptec Peptides. Pseudoproline Dipeptides. Available at: [Link]

-

Aapptec Peptides. Boc-Thr(Fmoc-Gly)-OH [944283-25-4]. Available at: [Link]

- Google Patents. (2010). WO2010040660A1 - Pseudoproline dipeptides.

-

PubChem. N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine. Available at: [Link]

-

Aapptec Peptides. Fmoc-Ile-OH; CAS 71989-23-6. Available at: [Link]

-

International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

-

Merck Millipore. Pseudoproline Product Spotlight. Available at: [Link]

-

Aapptec Peptides. Boc-Thr(Fmoc-Val)-OH [887707-95-1]. Available at: [Link]

-

PMC. (2024). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Available at: [Link]

-

Aapptec Peptides. Boc-Thr(Fmoc-Met)-OH. Available at: [Link]

-

Merck Millipore. (2008). Novabiochem® Innovation & Experience in Peptide Synthesis. Available at: [Link]

-

ACS Publications. (2018). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Available at: [Link]

-

MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Available at: [Link]

-

ResearchGate. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Available at: [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Thr(Ile-Fmoc)-OH | 944283-27-6 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. WO2010040660A1 - Pseudoproline dipeptides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ijsra.net [ijsra.net]

- 10. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

The Isoacyl Dipeptide Principle in Peptide Synthesis: A Technical Guide to Overcoming Aggregation and Enhancing Synthetic Efficacy

Abstract

The chemical synthesis of peptides, particularly those with "difficult sequences" prone to aggregation, presents a significant challenge in drug discovery and development. This guide provides an in-depth technical overview of the isoacyl dipeptide strategy, a powerful tool to mitigate these challenges. We will explore the underlying principles of this methodology, from the strategic introduction of a depsipeptide bond to disrupt secondary structure formation, to the final, pH-triggered O-to-N intramolecular acyl migration that yields the native peptide. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the efficiency, purity, and overall success of their peptide synthesis endeavors.

The Challenge of "Difficult" Peptide Sequences

The stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS) can be hampered by the inherent propensity of the growing peptide chain to fold and aggregate on the solid support. This phenomenon, driven by inter- and intra-chain hydrogen bonding, leads to a host of synthetic problems, including:

-

Incomplete coupling reactions: The reactive sites become sterically hindered and inaccessible.

-

Poor deprotection efficiency: The protecting groups are not fully removed, leading to deletion sequences.

-

Low solubility of the crude peptide: This complicates purification by HPLC.

-

Reduced overall yield and purity: The final product is a complex mixture that is difficult to resolve.

Traditional approaches to circumvent these issues include the use of specialized resins, chaotropic agents, and elevated temperatures. However, the isoacyl dipeptide strategy offers a more elegant and often more effective solution by temporarily modifying the peptide backbone itself.[1]

The Core Principle: A Temporary Backbone Modification

The isoacyl dipeptide method involves the incorporation of a dipeptide unit where the amide bond is replaced by an ester linkage, forming a depsipeptide.[2][3] This modification is typically introduced at a serine (Ser) or threonine (Thr) residue. The key steps are:

-

Synthesis of an Isoacyl Dipeptide Building Block: A pre-formed dipeptide is synthesized in solution, where an N-terminally protected amino acid is esterified to the side-chain hydroxyl group of a Ser or Thr residue. This is a critical step to avoid racemization that can occur during on-resin esterification.[1]

-

Incorporation into the Peptide Sequence: The isoacyl dipeptide is then coupled into the growing peptide chain during standard Fmoc-based SPPS.

-

Disruption of Aggregation: The presence of the ester bond in the peptide backbone disrupts the regular hydrogen bonding patterns that lead to the formation of secondary structures like β-sheets, thereby preventing aggregation and improving the solubility of the resin-bound peptide.[2][3]

-

Cleavage and Purification: The full-length depsipeptide is cleaved from the resin under acidic conditions, under which the ester linkage is stable. The increased solubility of the depsipeptide often facilitates purification by reverse-phase HPLC.[2]

-

O-to-N Acyl Migration: The purified depsipeptide is then subjected to a pH-triggered O-to-N intramolecular acyl migration. By adjusting the pH to a neutral or slightly basic range (typically pH 7.4 or higher), the ester linkage rearranges to form the native amide bond, yielding the final target peptide with high purity.[2][3][4]

This strategic and reversible modification of the peptide backbone is the cornerstone of the isoacyl dipeptide principle.

Figure 1: Workflow of peptide synthesis using the isoacyl dipeptide principle.

The Mechanism of O-to-N Intramolecular Acyl Migration

The O-to-N acyl migration is a classic example of an intramolecular acyl transfer reaction.[5] The depsipeptide is stable under the acidic conditions used for cleavage and purification. However, upon raising the pH, the free α-amino group of the serine or threonine residue becomes deprotonated and acts as an internal nucleophile, attacking the carbonyl carbon of the ester. This proceeds through a five-membered ring transition state, leading to the formation of the thermodynamically more stable amide bond and the liberation of the hydroxyl group on the serine or threonine side chain.

Figure 2: The pH-triggered O-to-N intramolecular acyl migration.

While the reaction is generally rapid at physiological pH, the exact kinetics can be influenced by the surrounding amino acid sequence and the specific reaction conditions.[6] It is crucial to monitor the conversion to ensure complete rearrangement to the native peptide.

Practical Considerations and Experimental Protocols

Strategic Placement of Isoacyl Dipeptides

The effectiveness of the isoacyl dipeptide strategy is highly dependent on its placement within the peptide sequence. As a general guideline:

-

Beginning of Hydrophobic Segments: Place the isoacyl dipeptide at the beginning of a known or predicted hydrophobic region to maximally disrupt aggregation.[2][7]

-

Spacing: Ensure a spacing of at least six amino acid residues between the isoacyl dipeptide and other aggregation-disrupting elements like proline, pseudoproline, or other backbone-modifying groups.[1]

-

Distance from C-terminus: The isoacyl dipeptide should also be positioned at least six residues away from the C-terminus of the peptide.[1]

Synthesis of Isoacyl Dipeptide Building Blocks

The use of pre-formed isoacyl dipeptide building blocks is highly recommended to avoid the risk of racemization during on-resin esterification. A common building block is the Boc-Ser(Fmoc-Xaa)-OH or Boc-Thr(Fmoc-Xaa)-OH, where 'Xaa' is the desired amino acid. The synthesis of these building blocks is a critical step that requires careful execution.

Protocol: Synthesis of Boc-Ser(Fmoc-Xaa)-OH

-

Starting Materials: Boc-Ser-OH and Fmoc-Xaa-OH.

-

Esterification: The esterification of the hydroxyl group of Boc-Ser-OH with the carboxyl group of Fmoc-Xaa-OH is typically achieved using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).

-

Dissolve Boc-Ser-OH and Fmoc-Xaa-OH in an appropriate solvent (e.g., dichloromethane).

-

Add DMAP (catalytic amount) and then the carbodiimide.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the urea byproduct.

-

Wash the organic layer with dilute acid and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to obtain the pure isoacyl dipeptide building block.

-

The use of Boc protection for the N-terminus of serine and Fmoc for the N-terminus of the acylating amino acid provides an orthogonal protecting group strategy that is fully compatible with standard Fmoc-based SPPS.[8]

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) with Isoacyl Dipeptides

The incorporation of the isoacyl dipeptide building block into the peptide chain follows standard Fmoc-SPPS protocols.

Protocol: Incorporation of Isoacyl Dipeptide

-

Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids).[5]

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Coupling of Isoacyl Dipeptide:

-

Activate the carboxyl group of the isoacyl dipeptide building block (e.g., Boc-Ser(Fmoc-Xaa)-OH) using a standard coupling reagent such as HBTU, HATU, or DIC/HOBt.

-

Add the activated isoacyl dipeptide to the resin and allow the coupling reaction to proceed.

-

-

Chain Elongation: After coupling the isoacyl dipeptide, the Fmoc group on the 'Xaa' residue is removed with 20% piperidine in DMF, and the synthesis of the remaining peptide sequence continues using standard Fmoc-amino acids.

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). The Boc group on the serine of the isoacyl dipeptide is also removed during this step.

O-to-N Acyl Migration and Final Product Generation

Protocol: O-to-N Acyl Migration

-

Purification of Depsipeptide: Purify the crude depsipeptide by reverse-phase HPLC under acidic conditions (e.g., using a water/acetonitrile gradient with 0.1% TFA).

-

pH Adjustment: Lyophilize the purified depsipeptide to remove the HPLC solvents. Dissolve the depsipeptide in a suitable buffer at a pH of 7.4 or higher (e.g., 0.1 M ammonium bicarbonate).

-

Monitoring the Reaction: Monitor the progress of the O-to-N acyl migration by analytical HPLC or LC-MS. The native peptide will have a different retention time than the depsipeptide.

-

Final Purification/Lyophilization: Once the migration is complete, the solution can be lyophilized directly to obtain the final native peptide. If necessary, a final purification step can be performed.

Case Study: Synthesis of Amyloid-β (1-42)

The synthesis of the amyloid-β (Aβ) peptide 1-42, which is implicated in Alzheimer's disease, is notoriously challenging due to its extreme hydrophobicity and propensity to aggregate.[9][10] The isoacyl dipeptide strategy has been successfully applied to overcome these difficulties.

In a representative synthesis, an isoacyl dipeptide is introduced at the Gly25-Ser26 junction.[11] The resulting depsipeptide, iso-Aβ(1-42), exhibits significantly improved solubility in aqueous buffers, allowing for efficient purification by HPLC. Subsequent treatment with a buffer at pH 7.4 rapidly and cleanly converts the iso-Aβ(1-42) to the native Aβ(1-42) peptide.[9] This approach has enabled the production of high-purity Aβ(1-42) for biophysical and neurological studies.

Table 1: Qualitative Comparison of Aβ(1-42) Synthesis

| Feature | Standard SPPS | Isoacyl Dipeptide Method |

| On-resin Aggregation | Severe | Significantly Reduced |

| Crude Product Solubility | Very Low | High |

| Purification | Extremely Difficult | Facile |

| Overall Yield | Low | Significantly Improved |

| Final Purity | Often low due to co-eluting impurities | High |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete coupling of the isoacyl dipeptide | Steric hindrance; aggregation. | Double couple the isoacyl dipeptide; use a more powerful coupling agent (e.g., HATU). |

| Racemization | On-resin esterification; harsh coupling conditions. | Use pre-formed isoacyl dipeptide building blocks; add HOBt or an equivalent to the coupling reaction.[12] |

| Incomplete O-to-N acyl migration | Suboptimal pH; steric hindrance around the migration site. | Ensure the pH of the buffer is >7.4; increase the reaction time or temperature; consider a different buffer system. |

| Side reactions during migration | Unstable peptide sequence at basic pH. | Perform the migration at the lowest effective pH and monitor carefully; purify the final product after migration. |

Characterization and Quality Control

The identity and purity of the intermediate depsipeptide and the final native peptide should be confirmed by analytical techniques such as:

-

Reverse-Phase HPLC (RP-HPLC): To assess purity and monitor the progress of the O-to-N acyl migration. The depsipeptide and the native peptide will have distinct retention times.

-

Mass Spectrometry (MS): To confirm the molecular weight of the depsipeptide and the final native peptide.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the isoacyl dipeptide building block and to verify the final structure of the native peptide.[14]

Conclusion

The isoacyl dipeptide principle provides a robust and elegant solution to the long-standing problem of peptide aggregation in solid-phase peptide synthesis. By temporarily introducing an ester linkage into the peptide backbone, this strategy effectively disrupts the formation of secondary structures, leading to improved solubility, higher purity, and increased yields of "difficult" peptides. The straightforward, pH-triggered conversion of the depsipeptide to the native peptide makes this a highly attractive and practical tool for researchers and drug development professionals. The adoption of this methodology can significantly enhance the accessibility of complex and aggregation-prone peptides, thereby accelerating research and the development of new peptide-based therapeutics.

References

-

AAPPTec. (n.d.). Isoacyl Dipeptides. Retrieved from [Link]

-

AAPPTec. (2019). Isoacyl Dipeptides Peptide synthesis building blocks. Retrieved from [Link]

- Barlos, K., & Gatos, D. (1999). Convergent Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-234). Oxford University Press.

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

- Sohma, Y., et al. (2005). The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42. Journal of Peptide Science, 11(7), 441-451.

- Sohma, Y., et al. (2004). Design and synthesis of a novel water-soluble Aβ1-42 isopeptide: An efficient strategy for the preparation of Alzheimer's disease-related peptide, Aβ1-42, via O-N intramolecular acyl migration reaction. Tetrahedron Letters, 45(31), 5979-5982.

- Pelay-Gimeno, M., et al. (2013). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers in Chemistry, 8, 133.

- King, G. F., & Mobli, M. (2007). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II (pp. 231-271). Elsevier.

- Yoshiya, T., et al. (2009). O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation. Organic & Biomolecular Chemistry, 7(14), 2894-2904.

- Yoshiya, T., et al. (2007). “O-Acyl isopeptide method” for peptide synthesis: synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH. Organic & Biomolecular Chemistry, 5(11), 1720-1730.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Shah, N. H., & Muir, T. W. (2014). Kinetics of the O-to-N acyl migration reaction. ResearchGate. Retrieved from [Link]

- Narayanaswami, V., & Jerala, R. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. ChemMedChem, 11(15), 1595-1604.

- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15.

- Sohma, Y., & Kiso, Y. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. Biopolymers, 76(4), 344-356.

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Mechanism of NO and ON intramolecular acyl migration reaction; (B).... Retrieved from [Link]

- Zhang, C., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1748, 137-153.

- Brimble, M. A., et al. (2016). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, 14(3), 839-844.

-

Merck Millipore. (n.d.). Synthesis of ß-amyloid (1-42) using an isoacyl dipeptide. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

- 9. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. peptide.com [peptide.com]

- 13. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UQ eSpace [espace.library.uq.edu.au]

An In-depth Technical Guide to the Solubility of Boc-Thr(Ile-Fmoc)-OH in DMF and DCM

Abstract

The solubility of protected amino acid derivatives is a cornerstone of successful solid-phase peptide synthesis (SPPS), directly influencing reaction kinetics, coupling efficiency, and ultimate peptide purity. This guide provides a detailed analysis of the expected solubility of N-tert-butyloxycarbonyl-L-threonine-(N-9-fluorenylmethoxycarbonyl-L-isoleucine)-OH, or Boc-Thr(Ile-Fmoc)-OH, in two common SPPS solvents: the polar aprotic N,N-Dimethylformamide (DMF) and the non-polar Dichloromethane (DCM). While specific quantitative data for this novel derivative is not publicly documented, this paper will establish a robust theoretical framework based on its constituent chemical moieties. We will dissect the molecular structure to predict its solubility behavior, present relevant data from analogous compounds, and offer a comprehensive, self-validating experimental protocol for researchers to determine solubility in their own laboratory settings.

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate process of building a peptide chain, the efficient and complete dissolution of each incoming protected amino acid is paramount. Inadequate solubility can lead to a cascade of undesirable outcomes, including sluggish or incomplete coupling reactions, the formation of deletion sequences, and aggregation of the growing peptide on the solid support.[1] The choice of solvent is, therefore, a strategic decision in SPPS protocol design.[1]

DMF is a workhorse solvent in peptide synthesis, celebrated for its exceptional ability to solvate a wide array of protected amino acids.[1] Conversely, DCM is a less polar solvent, often employed in specific steps of synthesis or for dissolving more hydrophobic reagents. Understanding the behavior of a complex and heavily protected derivative like Boc-Thr(Ile-Fmoc)-OH in these two distinct chemical environments is essential for its effective application.

Molecular Structure Analysis of Boc-Thr(Ile-Fmoc)-OH

To predict the solubility of Boc-Thr(Ile-Fmoc)-OH, we must first analyze its structure and the physicochemical properties of its components.

Caption: Molecular structure of Boc-Thr(Ile-Fmoc)-OH.

This molecule possesses several key features that dictate its solubility:

-

Two Large, Hydrophobic Protecting Groups: The N-terminal tert-butyloxycarbonyl (Boc) group and the side-chain 9-fluorenylmethoxycarbonyl (Fmoc) group are both bulky and non-polar. The Fmoc group, in particular, with its large aromatic system, significantly increases the hydrophobicity of any molecule to which it is attached.[2][3] The presence of these groups is essential for ensuring that the amino acids are soluble in most organic solvents used during synthesis.[4]

-

Hydrophobic Amino Acid Side Chains: Both threonine and isoleucine have aliphatic, non-polar side chains, further contributing to the overall hydrophobic character of the molecule.

-

A Polar Functional Group: The C-terminal carboxylic acid (-COOH) is a polar moiety capable of acting as a hydrogen bond donor and acceptor. This is the primary hydrophilic center of the molecule.

-

An Ester Linkage: The isoleucine is linked to the threonine side chain via an ester bond. While esters are less polar than carboxylic acids, the oxygen atoms can act as hydrogen bond acceptors.

Based on the principle of "like dissolves like," the pronounced hydrophobic character imparted by the Boc, Fmoc, and amino acid side chains will be the dominant factor governing solubility.

Predicted Solubility Profile and Analogous Data

We predict that Boc-Thr(Ile-Fmoc)-OH will exhibit high solubility in DMF and moderate to low solubility in DCM .

-

In DMF: N,N-Dimethylformamide is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor, and its overall high dielectric constant makes it an excellent solvent for a wide range of organic molecules, including those with both polar and non-polar regions. DMF is known for its superior solvating properties for protected amino acids.[1] It can effectively interact with the large hydrophobic surfaces of the Fmoc and Boc groups while also solvating the polar carboxylic acid group.

-

In DCM: Dichloromethane is a non-polar solvent. While it is effective at dissolving many organic compounds, its capacity to solvate polar functional groups is limited. The hydrophobic portions of Boc-Thr(Ile-Fmoc)-OH will readily interact with DCM. However, the polar carboxylic acid group will be poorly solvated, which is likely to limit the overall solubility compared to DMF.

While direct data is unavailable for the target compound, the solubility of similar, commercially available derivatives provides a valuable benchmark.

Table 1: Solubility Data of Structurally Related Amino Acid Derivatives

| Compound | Solvent | Quantitative Solubility | Qualitative Solubility | Reference |

| Fmoc-Thr(tBu)-OH | DMF | ~0.5 M | Soluble / Clearly Soluble | [1] |

| Fmoc-Thr(tBu)-OH | DCM | Not specified | Soluble | [1] |

| General Fmoc-AAs | DMF | >0.4 M | Generally Good Solubility | [5] |

| Boc-DL-Phg-OH | DMF | Not specified | Soluble | [6] |

| Boc-DL-Phg-OH | DCM | Not specified | Soluble | [6] |

Causality of Experimental Choices: Why Solvent Polarity Matters

The solubility of a peptide or its derivative in organic solvents is not solely dependent on polarity but also on the solvent's hydrogen bonding capabilities.[7]

Caption: Solute-solvent interaction model for solubility prediction.

-

DMF's Advantage: DMF's polarity allows it to effectively create a "solvation shell" around the entire molecule. Its negative dipole on the oxygen atom can interact favorably with the acidic proton of the carboxylic acid, while the bulk of the solvent can accommodate the large non-polar groups.

-

DCM's Limitation: DCM primarily interacts through weaker van der Waals forces. While sufficient to dissolve the hydrophobic portions, it cannot effectively stabilize the polar carboxylic acid. This energetic mismatch makes dissolving large quantities of the compound less favorable.

Experimental Protocol: A Self-Validating System for Solubility Determination

For any novel compound, theoretical prediction must be confirmed by empirical data. The following protocol provides a robust, step-by-step method to determine the qualitative and semi-quantitative solubility of Boc-Thr(Ile-Fmoc)-OH.

Materials and Equipment

-

Boc-Thr(Ile-Fmoc)-OH

-

Anhydrous DMF (Peptide Synthesis Grade)

-

Anhydrous DCM (HPLC Grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Ultrasonic bath

-

Calibrated micropipettes

-

2.0 mL microcentrifuge tubes

-

Centrifuge

Experimental Workflow

Caption: Workflow for determining experimental solubility.

Step-by-Step Methodology

-

Preparation: Tare a clean, dry 2.0 mL microcentrifuge tube on an analytical balance. Accurately weigh approximately 10 mg of Boc-Thr(Ile-Fmoc)-OH into the tube and record the exact mass.

-

Initial Solvent Addition: Add a 100 µL aliquot of the test solvent (anhydrous DMF or DCM) to the tube. This creates an initial high concentration of 100 mg/mL.

-

Mechanical Agitation: Securely cap the tube and vortex vigorously for 2 minutes. This provides the initial energy to break up the solid matrix.

-

Initial Observation: Visually inspect the solution against a well-lit background. A completely clear, particle-free solution indicates high solubility at this concentration. If clear, the compound is soluble at ≥100 mg/mL.

-

Sonication (If Necessary): If the solution is cloudy or contains visible solid particles, place the tube in an ultrasonic bath for 5-10 minutes.[6][8] Sonication helps to break down aggregates and can significantly aid the dissolution of stubborn compounds.[6][8]

-

Secondary Observation: After sonication, inspect the solution again. If it is now clear, the compound is considered soluble.

-

Incremental Dilution: If solid material persists, add another 100 µL of the same solvent (total volume 200 µL, concentration now 50 mg/mL). Repeat steps 3-6.

-

Titration to Endpoint: Continue adding 100-200 µL aliquots of solvent, vortexing and sonicating after each addition, until the compound is fully dissolved. Record the total volume of solvent required to achieve a clear solution.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass (mg) / Total Solvent Volume (mL)

-

Confirmation: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.[8] If any pellet is observed, the compound was not fully dissolved, and the solution was a saturated suspension.

This iterative, self-validating process ensures that mechanical and ultrasonic energy is fully applied before concluding that a compound is insoluble at a given concentration, providing a trustworthy and reproducible result.

Conclusion

The solubility of Boc-Thr(Ile-Fmoc)-OH is predicted to be high in DMF and significantly lower in DCM. This forecast is grounded in a first-principles analysis of its molecular structure, where the large, hydrophobic Boc and Fmoc protecting groups dominate the compound's character, making it well-suited for dissolution in polar aprotic solvents capable of solvating both its non-polar surfaces and its polar carboxylic acid terminus. While analogous compound data supports this hypothesis, the provided experimental protocol offers a definitive and reliable method for researchers and drug development professionals to ascertain the precise solubility parameters of this and other novel peptide building blocks, ensuring the optimization and success of their synthetic endeavors.

References

-

SB-PEPTIDE. Peptide Solubility Guidelines. SB-PEPTIDE. [Link]

-

Carpino, L. A., et al. (2016). Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis. ResearchGate. [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

-

Katritzky, A. R., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. [Link]

-

Castelletto, V., et al. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

The Synthetic Chemist's Guide to Depsipeptides: From Core Concepts to Advanced Applications

Foreword: The Resurgence of a Unique Peptide Class

Depsipeptides, hybrid molecules containing both amide and ester bonds, represent a fascinating and rapidly evolving frontier in peptide science and drug discovery.[1][2][3] Naturally occurring depsipeptides, found in a diverse range of organisms from fungi to marine bacteria, exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and immunosuppressive properties.[3][4][5] This inherent therapeutic potential has fueled a significant drive to develop robust and efficient synthetic strategies to access these complex molecules, as well as their novel analogs. Difficulties in isolating and purifying large quantities of these natural products have made chemical synthesis an indispensable tool for further research and development.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis. It moves beyond a mere recitation of protocols to provide a deeper understanding of the underlying chemical principles, the rationale behind methodological choices, and the practical insights necessary to navigate the unique challenges of depsipeptide synthesis.

I. The Depsipeptide Architecture: A Structural and Functional Overview

A depsipeptide is formally defined as a peptide in which one or more of the amide linkages (-C(O)NHR-) are replaced by an ester linkage (-C(O)OR-).[2] This seemingly subtle structural modification has profound consequences for the molecule's physicochemical properties and biological function.

The replacement of an amide bond with an ester bond eliminates a hydrogen bond donor (the N-H group), which can disrupt the secondary structures, such as α-helices and β-sheets, that are characteristic of peptides.[2] Furthermore, the rotational barrier around the C-O ester bond is lower than that of the C-N amide bond, leading to increased conformational flexibility.[2] This unique structural landscape often translates into novel binding modes and biological activities.

Diagram: Generalized Depsipeptide Structure

Caption: Generalized structure of a depsipeptide highlighting the characteristic ester and amide linkages.

II. Synthetic Strategies: A Tale of Two Phases

The chemical synthesis of depsipeptides can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase synthesis.[4][6]

A. Solution-Phase Depsipeptide Synthesis (SPDS)

Historically, solution-phase synthesis was the primary method for peptide and depsipeptide construction.[6] While it can be advantageous for large-scale synthesis of smaller depsipeptides, it is often a laborious and time-consuming process that requires purification of intermediates at each step.[7] However, for the synthesis of specific depsipeptide fragments or in a hybrid approach, solution-phase techniques remain relevant.[8][9]

B. Solid-Phase Depsipeptide Synthesis (SPPS): The Modern Workhorse

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, has revolutionized the field and is the predominant method for depsipeptide synthesis in research and development settings.[6][7] SPPS involves the stepwise addition of amino and hydroxy acids to a growing chain that is covalently attached to an insoluble polymer resin.[6][10] This approach offers several key advantages over solution-phase methods:

-

Simplified Purification: Excess reagents and byproducts are removed by simple filtration and washing of the resin, eliminating the need for chromatographic purification of intermediates.[7]

-

Increased Efficiency: The use of excess reagents drives reactions to completion, leading to higher overall yields.[7]

-

Automation: The repetitive nature of the synthetic cycle is amenable to automation, allowing for the efficient synthesis of long and complex depsipeptides.[10]

Diagram: The Solid-Phase Depsipeptide Synthesis (SPPS) Cycle

Caption: A simplified workflow of the solid-phase depsipeptide synthesis (SPPS) cycle.

III. The Cornerstone of Depsipeptide Synthesis: Ester Bond Formation

The formation of the ester linkage is the defining chemical transformation in depsipeptide synthesis. This can be achieved through the coupling of a carboxylic acid (from an amino acid or hydroxy acid) with a hydroxyl group (from a hydroxy acid or a hydroxy-amino acid like threonine or serine).

A. Coupling Reagents for Esterification

A variety of coupling reagents, traditionally used for amide bond formation, can also be employed for esterification, albeit with some modifications to the reaction conditions.

| Coupling Reagent Class | Examples | Key Considerations & Insights |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DIC is widely used in SPPS due to the solubility of its urea byproduct.[6][10] The addition of a nucleophilic catalyst, such as DMAP (4-Dimethylaminopyridine), is often crucial for efficient esterification.[8] However, care must be taken to minimize racemization, especially when coupling N-protected amino acids to a hydroxyl group. |

| Onium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | While highly efficient for amide bond formation, onium salts are generally less effective for esterification and can be more prone to side reactions. Their use in depsipeptide synthesis is less common. |

| Other Methods | Acid Chlorides, Mixed Anhydrides | These methods can be highly effective but may require more stringent reaction conditions and careful control to avoid side reactions.[11] |

Expert Insight: The choice of coupling reagent and conditions is critical and often sequence-dependent. For sterically hindered couplings, a combination of DIC and a nucleophilic catalyst like DMAP or N-methylimidazole (NMI) is often the most effective approach.[12] It is advisable to perform a small-scale test reaction to optimize conditions for a new depsipeptide sequence.

B. Step-by-Step Protocol: DIC/DMAP-Mediated Esterification on Solid Support

This protocol outlines a general procedure for coupling an N-protected amino acid to a resin-bound hydroxyl-containing monomer.

-

Resin Preparation: Swell the resin (e.g., a 2-chlorotrityl chloride resin loaded with a hydroxy acid) in a suitable solvent like dichloromethane (DCM) for 30 minutes.

-

Reagent Preparation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DCM.

-

Activation: Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes at 0°C.

-

Coupling: Add the activated amino acid solution to the resin, followed by the addition of DMAP (0.1 equivalents).

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines) on a small sample of the resin. A negative test indicates complete coupling.

-

Washing: After complete coupling, thoroughly wash the resin with DCM, dimethylformamide (DMF), and finally DCM to remove excess reagents and byproducts.

IV. The Art of Protection: Orthogonal Strategies for Success

As with standard peptide synthesis, the use of protecting groups for the α-amino group and reactive side chains is essential to prevent unwanted side reactions.[6][13][14] The choice of protecting group strategy is dictated by the desired cleavage conditions and the overall stability of the target depsipeptide.

A. The Fmoc/tBu Strategy: The Mild and Modern Choice

The fluorenylmethoxycarbonyl (Fmoc) for the α-amino group and tert-butyl (tBu)-based groups for side chains is the most widely used strategy in modern SPPS.[8][13]

-

Fmoc Group (α-Amino Protection): Removed by treatment with a mild base, typically a 20% solution of piperidine in DMF.[12][13]

-

tBu-based Groups (Side Chain Protection): Stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the resin.[13][15]

Advantages for Depsipeptide Synthesis: The mild basic conditions for Fmoc removal are generally compatible with the ester linkages in the depsipeptide backbone, minimizing the risk of premature cleavage.[16]

B. The Boc/Bzl Strategy: The Classic Approach

The tert-butoxycarbonyl (Boc) for the α-amino group and benzyl (Bzl)-based groups for side chains represent a more traditional approach.[13][17]

-

Boc Group (α-Amino Protection): Removed by treatment with a moderately strong acid, such as TFA.[13]

-

Bzl-based Groups (Side Chain Protection): Require a very strong acid, such as hydrofluoric acid (HF), for removal.

Considerations for Depsipeptide Synthesis: The repeated use of acid for Boc deprotection can potentially lead to the cleavage of acid-labile ester bonds within the depsipeptide chain, making the Fmoc/tBu strategy often more suitable.

Table: Comparison of Fmoc/tBu and Boc/Bzl Protecting Group Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |

| α-Amino Deprotection | Mild Base (e.g., 20% Piperidine/DMF) | Moderate Acid (e.g., TFA) |

| Side Chain Protection | Acid-labile (e.g., tBu, Trt) | Very acid-labile (e.g., Bzl) |

| Final Cleavage | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF) |

| Compatibility with Depsipeptides | Generally high due to mild deprotection steps | Potential for ester bond cleavage during repeated acid deprotection |

V. Navigating the Challenges: Troubleshooting Depsipeptide Synthesis

The synthesis of depsipeptides can present unique challenges not typically encountered in standard peptide synthesis.

-

Aggregation: The growing depsipeptide chain can aggregate on the solid support, leading to incomplete reactions. This is a particular concern for hydrophobic sequences. Utilizing resins with polyethylene glycol (PEG) linkers can improve solvation and reduce aggregation.[7][10] The introduction of "depsipeptide units" or pseudoprolines can also disrupt secondary structures and prevent aggregation.[7][18]

-

Diketopiperazine Formation: This side reaction can occur after the deprotection of the second monomer, leading to the cleavage of the dipeptide from the resin. Using sterically hindered amino acids or specific protecting groups like Bsmoc can mitigate this issue.[12]

-

Racemization: The activation of the carboxylic acid group can lead to epimerization, particularly at the C-terminal amino acid being coupled. The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended.[6]

VI. Beyond the Synthesis: Characterization and Applications

A. Analytical Characterization of Depsipeptides

Once synthesized and purified, the identity and purity of the depsipeptide must be confirmed using a suite of analytical techniques.[19][20]

-

High-Performance Liquid Chromatography (HPLC): The workhorse for assessing the purity of the final product.[8][20][21]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the depsipeptide, providing strong evidence of its identity.[20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the confirmation of ester bond formation and the stereochemistry of the constituent monomers.[20][22]

-

Amino Acid Analysis: Confirms the amino acid composition of the synthesized depsipeptide.[21]

B. Applications in Drug Discovery and Beyond

The diverse biological activities of depsipeptides make them highly attractive candidates for drug development.[4][5] Many naturally occurring depsipeptides have shown significant potential as:

-

Anticancer Agents: Romidepsin, a depsipeptide histone deacetylase inhibitor, is an approved anticancer drug.[2]

-

Antibiotics: Acyldepsipeptides (ADEPs) represent a new class of potential antibiotics that target the ClpP protease in bacteria.[2] Streptogramins are depsipeptide antibiotics that inhibit bacterial protein synthesis.[2]

-

Antiviral Agents: Certain depsipeptides have shown promising activity against HIV.[5]

The ability to synthetically modify the structure of natural depsipeptides opens up vast possibilities for developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

VII. Conclusion: A Bright Future for a Versatile Molecule

Depsipeptides stand at the intersection of peptide chemistry and natural product synthesis, offering a rich source of biologically active compounds. The continued development of robust and efficient synthetic methodologies, particularly in the realm of solid-phase synthesis, is paving the way for the exploration of novel depsipeptide analogs with tailored therapeutic properties. As our understanding of the structure-activity relationships of these fascinating molecules grows, so too will their impact on medicine and biotechnology.

VIII. References

-

Bruner, S. D. (2020). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations. Protein Science, 29(1), 18-31. [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved January 23, 2026, from [Link]

-

Nguyen, M., & Horne, W. S. (2013). A general solid phase method for the synthesis of depsipeptides. Organic & Biomolecular Chemistry, 11(7), 1147-1151. [Link]

-

Jadhav, P. D., & Devi, S. (2013). Depsipeptide synthesis. Methods in Molecular Biology, 1048, 201-210. [Link]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Depsipeptide. Retrieved January 23, 2026, from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Coin, I., Dölling, R., & Beyermann, M. (2006). Depsipeptide Methodology for Solid-Phase Peptide Synthesis: Circumventing Side Reactions and Development of an Automated Technique via Depsidipeptide Units. The Journal of Organic Chemistry, 71(16), 6171-6177. [Link]

-

Springer Nature Experiments. (n.d.). Depsipeptide Synthesis. [Link]

-

Ballard, C. E., Yu, H., & Wang, B. (2002). Recent developments in depsipeptide research. Current Medicinal Chemistry, 9(4), 471-498. [Link]

-

ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

Organic Chemistry Frontiers. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. [Link]

-

Skinnider, M. A., Dejong, C. A., & Magarvey, B. D. (2015). Automated identification of depsipeptide natural products by an informatic search algorithm. Journal of Natural Products, 78(3), 544-551. [Link]

-

The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

-

International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

-

University of Arizona. (n.d.). Peptide bond formation. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

-

Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. [Link]

-

ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. [Link]

-

Chemistry LibreTexts. (2020, May 30). 25.8: Peptide Synthesis. [Link]

-

ResearchGate. (2025, August 9). The depsipeptide method for solid-phase synthesis of difficult peptides. [Link]

-

ResearchGate. (n.d.). Depsipeptide natural products synthesised in our group using acid chloride mediated peptide couplings in flow. [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. [Link]

Sources

- 1. Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Depsipeptide - Wikipedia [en.wikipedia.org]

- 3. Depsipeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. Depsipeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in depsipeptide research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 16. biosynth.com [biosynth.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. ijsra.net [ijsra.net]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

The Strategic Role of the Ester Linkage in Boc-Thr(Ile-Fmoc)-OH: A Depsipeptide Strategy for Mitigating Aggregation in Solid-Phase Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of peptides, particularly those containing hydrophobic residues or sequences prone to β-sheet formation, is frequently hampered by on-resin aggregation. This phenomenon leads to incomplete coupling reactions, resulting in deletion sequences and significantly reduced yields of the target peptide. To overcome this critical challenge, various chemical strategies have been developed to disrupt the intermolecular hydrogen bonding that causes aggregation. This technical guide provides an in-depth analysis of one such advanced tool: the use of O-acyl isodipeptide building blocks, specifically focusing on Boc-Thr(Ile-Fmoc)-OH . We will elucidate the pivotal role of the temporary ester linkage (a depsipeptide bond) within this building block, which acts as a reversible backbone modification to maintain peptide chain solvation. This guide details the underlying chemical principles, provides field-proven experimental protocols for its incorporation and subsequent conversion to a native amide bond via an O-to-N acyl migration, and presents data-driven insights into its application for the successful synthesis of "difficult" peptide sequences.

The Challenge of Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the automated and efficient construction of complex biomolecules.[1][2] The core principle involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[1] While elegant in its simplicity, the efficiency of SPPS is highly dependent on the physicochemical properties of the sequence being synthesized.

Peptide chains rich in hydrophobic amino acids or those with a high propensity to form stable secondary structures like β-sheets can self-assemble and aggregate on the solid support. This leads to:

-

Poor Solvation: The aggregated peptide-resin complex becomes poorly solvated by the reaction solvents.

-

Steric Hindrance: The reactive N-terminus of the growing chain becomes sterically inaccessible.

-

Incomplete Reactions: Subsequent amino acid couplings and Nα-deprotection steps fail to reach completion.

-

Low Purity and Yield: The final product is often a complex mixture of the target peptide and numerous deletion byproducts, complicating purification and drastically lowering the overall yield.

To circumvent these issues, chemists have developed backbone protection strategies. One of the most effective is the temporary incorporation of a depsipeptide (ester) bond, which introduces a "kink" in the peptide backbone, disrupting aggregation--promoting secondary structures.[3][4] The Boc-Thr(Ile-Fmoc)-OH building block is a prime example of this sophisticated approach.

The Chemistry of Boc-Thr(Ile-Fmoc)-OH: A Multi-Functional Building Block

The efficacy of Boc-Thr(Ile-Fmoc)-OH lies in its unique and carefully designed chemical architecture. It is not a standard dipeptide but an O-acyl isodipeptide, where the Isoleucine residue is esterified to the side-chain hydroxyl group of Threonine.

Structural Elucidation

The molecule integrates several key functional components:

-

Boc (tert-Butyloxycarbonyl) Group: Protects the N-terminus of the Threonine residue. This group is acid-labile and is selectively removed using acids like trifluoroacetic acid (TFA).[5][]

-

Threonine (Thr) Residue: The first amino acid, whose Cα-carboxyl group is activated for coupling to the peptide-resin. Its side-chain hydroxyl group serves as the anchor for the ester linkage.

-

Ester (Depsipeptide) Linkage: The core functional group of this strategy. The carboxyl group of Isoleucine is esterified to the side-chain -OH of Threonine. This bond is significantly different in geometry and reactivity compared to a standard amide bond and is susceptible to base-catalyzed hydrolysis or rearrangement.[4]

-

Isoleucine (Ile) Residue: The second amino acid in the unit.

-

Fmoc (9-Fluorenylmethyloxycarbonyl) Group: Protects the N-terminus of the Isoleucine residue. This group is base-labile and is typically removed with piperidine.[][8] However, in this specific building block, its role is not for chain elongation but as a temporary protecting group during the synthesis of the building block itself. The crucial reactive group for the subsequent O-to-N migration is the free amine of the Threonine, which is revealed after the Boc group is removed in a later step.

The Orthogonal Protection Logic